molecular formula C8H19Br3N4 B11926016 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide

1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide

Cat. No.: B11926016
M. Wt: 410.98 g/mol
InChI Key: YVDQEGQPEFRXDG-UHFFFAOYSA-M
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Description

1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of two aminoethyl groups and a methyl group attached to the imidazolium ring, along with bromide and dihydrobromide anions .

Preparation Methods

The synthesis of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide typically involves the reaction of 2-methylimidazole with 2-bromoethylamine hydrobromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide can be compared with other imidazolium-based compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and applications.

Properties

Molecular Formula

C8H19Br3N4

Molecular Weight

410.98 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;dihydrobromide

InChI

InChI=1S/C8H17N4.3BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;;/h6-7H,2-5,9-10H2,1H3;3*1H/q+1;;;/p-1

InChI Key

YVDQEGQPEFRXDG-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=CN1CCN)CCN.Br.Br.[Br-]

Origin of Product

United States

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